N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7OS/c27-18(14-4-2-6-16(10-14)26-12-20-23-24-26)21-15-5-1-3-13(9-15)17-11-25-7-8-28-19(25)22-17/h1-6,9-12H,7-8H2,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOKBFTXEPGJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- An imidazo[2,1-b]thiazole moiety.
- A tetrazole ring.
- A phenyl group.
This unique arrangement contributes to its biological properties.
Research indicates that compounds containing imidazo[2,1-b]thiazole and tetrazole rings often exhibit significant biological activities. For instance, the imidazo[2,1-b]thiazole derivatives have been shown to inhibit FLT3 kinase, which is crucial in the proliferation of certain leukemia cells. The tetrazole ring also plays a role in enhancing the compound's interaction with biological targets.
Structure-Activity Relationship (SAR)
The SAR analysis is pivotal for understanding how modifications to the compound's structure affect its biological activity. Key findings include:
- Substituents on the phenyl ring can significantly influence potency against various cancer cell lines.
- The presence of electron-donating groups enhances cytotoxicity.
- The combination of imidazole and thiazole rings is essential for maintaining activity against specific targets.
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For example:
- Cell Line Studies : Compounds showed IC50 values in the low micromolar range against FLT3-dependent acute myeloid leukemia (AML) cell lines such as MV4-11 .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 19 | MV4-11 | 0.002 | FLT3 Kinase Inhibition |
| 13 | Jurkat | < 1 | Induction of Apoptosis |
Other Biological Activities
In addition to anticancer effects, related compounds have demonstrated:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against Mycobacterium tuberculosis .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Imidazo[2,1-b]thiazoles : A series of derivatives were synthesized and tested against various cancer cell lines, revealing a strong correlation between structural modifications and increased cytotoxicity .
- Antituberculosis Research : New imidazo[2,1-b]thiazole derivatives were evaluated for their efficacy against drug-resistant strains of M. tuberculosis, showcasing promising results .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing imidazo[2,1-b]thiazole and tetrazole moieties exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, derivatives of imidazo[2,1-b]thiazole are known for their antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Anticancer Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has demonstrated promising anticancer properties. Studies suggest that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. This suggests that the compound may target specific pathways involved in cancer progression.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G0/G1 phase.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole Moieties
Compounds sharing the imidazo[2,1-b]thiazole scaffold demonstrate diverse pharmacological activities. Key examples include:
Key Structural Differences :
Functional Comparisons: Target Affinity and Potency
SIRT1 Modulators :
- SRT1720 : Potent SIRT1 agonist (EC50: 0.16 µM) with demonstrated anti-inflammatory and lifespan-extending effects in preclinical models .
- EX-527 : SIRT1 inhibitor (IC50: 0.098 µM) used as a negative control in studies involving SRT1720 .
- Target Compound : While unconfirmed, its tetrazole group may mimic EX-527’s carboxamide interactions, suggesting possible SIRT1 modulation. Further assays are required to validate this hypothesis.
Kinase Inhibitors :
- Compounds like 3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide () are hypothesized to target kinases due to their ATP-binding site-compatible structures. The target compound’s tetrazole could similarly engage kinase catalytic domains.
Q & A
Q. Q1. What are the key strategies for synthesizing N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Coupling of imidazo[2,1-b]thiazole derivatives with substituted phenyl intermediates using catalysts like triethylamine in solvents such as DMF or dichloromethane .
- Step 2: Introduction of the tetrazole moiety via nucleophilic substitution or click chemistry.
- Optimization: Control reaction temperature (e.g., 0–60°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products. Monitor progress via TLC or HPLC .
Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify substitution patterns and heterocyclic connectivity (e.g., imidazothiazole protons at δ 6.5–7.5 ppm, tetrazole protons at δ 8.5–9.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- HPLC: Ensure purity >95% using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. Q3. How can researchers design preliminary assays to evaluate the compound’s biological activity?
Methodological Answer:
- In vitro Screening: Test against target enzymes (e.g., kinases) using fluorescence-based assays (IC determination) .
- Cellular Assays: Assess cytotoxicity (MTT assay) and uptake (LC-MS quantification) in relevant cell lines (e.g., HeLa or HEK293) .
Advanced Research Questions
Q. Q4. How can discrepancies in synthetic yields or purity be resolved when scaling up reactions?
Methodological Answer:
- Root-Cause Analysis: Use DOE (Design of Experiments) to identify critical variables (e.g., solvent polarity, catalyst loading). For example, a 2 factorial design can optimize temperature, time, and reagent ratios .
- Byproduct Profiling: Employ LC-MS/MS to trace impurities (e.g., unreacted intermediates) and adjust purification protocols (e.g., flash chromatography vs. recrystallization) .
Q. Q5. What computational methods are effective for predicting the compound’s reactivity or biological interactions?
Methodological Answer:
- Quantum Chemical Calculations: Use Gaussian or ORCA to model reaction pathways (e.g., transition-state energies for tetrazole formation) .
- Molecular Docking: Simulate binding to protein targets (e.g., AutoDock Vina) using crystal structures from the PDB. Validate with MD simulations (NAMD/GROMACS) to assess stability .
Q. Q6. How can researchers address contradictory data in biological activity across different studies?
Methodological Answer:
Q. Q7. What strategies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to simulated gastric fluid (pH 2.0) and liver microsomes (CYP450 enzymes) .
- Analytical Monitoring: Track degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation patterns .
Q. Q8. How can interdisciplinary approaches (e.g., chemical engineering) enhance process development for this compound?
Methodological Answer:
- Reactor Design: Apply CFD (computational fluid dynamics) to optimize mixing efficiency in large-scale synthesis .
- Membrane Technologies: Use nanofiltration to recover catalysts (e.g., Pd-based) and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
